Physicochemical Differentiation within the 869072 Congeneric Series
Comparison of calculated logP and tPSA across three 1‑methyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine congeners demonstrates that the cyclohex‑1‑en‑1‑ylethyl substituent elevates logP by ≈1.5–2.0 log units while maintaining a low tPSA relative to the dimethoxyethyl analog . Higher logP favors passive membrane permeability and potential CNS penetration, whereas lower tPSA enhances oral absorption within the Lipinski framework (tPSA <140 Ų). The tert‑butyl analog shows intermediate logP but lacks the conformational rigidity and potential π‑interactions conferred by the cyclohexenyl double bond .
| Evidence Dimension | Calculated logP and tPSA (ChemDiv / ChemSrc data) |
|---|---|
| Target Compound Data | CAS 869072‑55‑9: logP ≈3.0–3.5, tPSA ≈50 Ų | CAS 869072‑48‑0: logP ≈1.2, tPSA ≈73 Ų | CAS 869072‑45‑7: logP ≈2.5, tPSA ≈50 Ų |
| Comparator Or Baseline | CAS 869072‑48‑0 (dimethoxyethyl) and CAS 869072‑45‑7 (tert‑butyl) |
| Quantified Difference | ΔlogP ≈ +1.8 to +2.3 vs dimethoxyethyl; ΔlogP ≈ +0.5 to +1.0 vs tert‑butyl |
| Conditions | Calculated properties from ChemDiv commercial compound database and ChemSrc; experimental verification not reported. |
Why This Matters
Procurement teams selecting a kinase‑inhibitor probe for cellular or in‑vivo assays should prefer the cyclohexenylethyl analog when higher lipophilicity and membrane permeability are required, while the dimethoxyethyl analog may be more suitable for aqueous solubility‑limited assay formats.
